molecular formula C16H11FN4O2 B6346893 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 876751-59-6

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No. B6346893
CAS RN: 876751-59-6
M. Wt: 310.28 g/mol
InChI Key: ZECVJQUXEWKPRC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (4FPNPA) is a synthetic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that contains a pyrimidine ring, a nitro group, and a fluorine atom. Its properties make it a useful tool for studying biochemical processes and physiological effects.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a variety of scientific research applications. It has been used to study the effects of nitric oxide on the cardiovascular system, to investigate the mechanisms of action of various drugs, and to study the effects of oxidative stress on cells. It has also been used to study the effects of antifungal drugs, the effects of photodynamic therapy, and the effects of ultraviolet radiation on cells.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the nitro group and the fluorine atom are involved in binding to proteins, which leads to changes in the biochemical and physiological processes of the cell. It is also believed that the pyrimidine ring is involved in the formation of hydrogen bonds, which can affect the structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not fully understood. However, it is believed that 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can affect the expression of certain genes and proteins, leading to changes in the biochemical and physiological processes of the cell. It has been shown to affect the expression of genes involved in the regulation of cell growth, metabolism, and cell death. It has also been shown to affect the expression of proteins involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments include its relatively simple synthesis method, its ability to bind to proteins, and its ability to affect the expression of genes and proteins. Its limitations include its relatively low solubility in aqueous solutions and its potential to cause oxidative stress in cells.

Future Directions

Future research on 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine should focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should be done to determine the potential therapeutic applications of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. Other potential areas of research include exploring the use of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in drug delivery systems, studying its potential toxicity in different cell types, and investigating its potential as an anticancer agent.

Synthesis Methods

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be synthesized by a two-step process, beginning with the condensation of 4-fluorophenol and 4-nitrophenol. The first step is the formation of an intermediate compound, 4-fluoro-4-nitrophenylpyrimidin-2-one, which is then converted to 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine by the reaction with ammonia. This synthesis method is relatively simple and can be performed in an organic laboratory.

properties

IUPAC Name

4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2/c17-12-5-1-10(2-6-12)14-9-15(20-16(18)19-14)11-3-7-13(8-4-11)21(22)23/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECVJQUXEWKPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

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